An In-Depth Technical Guide to 3-Chloro-2-butanone (CAS 4091-39-8)
An In-Depth Technical Guide to 3-Chloro-2-butanone (CAS 4091-39-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 3-Chloro-2-butanone (CAS No: 4091-39-8), a versatile α-chloro ketone that serves as a critical building block in modern organic synthesis. Moving beyond a simple recitation of properties, this document delves into the practical aspects of its synthesis, purification, reactivity, and application, with a focus on the causal relationships that govern its chemical behavior. Detailed, field-tested protocols, mechanistic insights, and robust safety guidelines are presented to empower researchers in leveraging this reagent's full potential in pharmaceutical and agrochemical development.
Introduction: The Strategic Importance of a Bifunctional Reagent
3-Chloro-2-butanone, also known as methyl α-chloroethyl ketone, is a colorless to pale yellow liquid characterized by the presence of both a ketone carbonyl group and a reactive chlorine atom on the adjacent carbon.[1] This dual functionality makes it a powerful intermediate, enabling a diverse array of chemical transformations.[2][3] Its structure allows for nucleophilic substitution at the α-carbon and a variety of carbonyl chemistry, facilitating the construction of complex molecular architectures, particularly heterocyclic systems.[4][5] This guide will explore the fundamental chemistry of 3-chloro-2-butanone, providing the in-depth knowledge necessary for its effective and safe utilization in a research and development setting.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is paramount for its successful application and characterization.
Physical Properties
The key physical properties of 3-chloro-2-butanone are summarized in the table below, providing essential data for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 4091-39-8 | |
| Molecular Formula | C₄H₇ClO | |
| Molecular Weight | 106.55 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 114-117 °C (at 760 mmHg) | [6] |
| Density | 1.055 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.421 | [6] |
| Solubility | Soluble in organic solvents; moderate in water (30 g/L) | [1][3] |
| Flash Point | 28 °C (82.4 °F) - closed cup |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of 3-chloro-2-butanone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similarly, complete spectral data is not widely published. However, one would anticipate distinct signals for the carbonyl carbon, the carbon bearing the chlorine, and the two methyl carbons.[8][9]
-
Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M+) and characteristic fragmentation patterns.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band characteristic of the C=O stretch of the ketone group.[8]
Synthesis and Purification: From Precursor to Purified Reagent
The reliable synthesis and purification of 3-chloro-2-butanone are fundamental to its use in further synthetic steps.
Synthesis Protocol: Chlorination of 2-Butanone
While several methods exist for the synthesis of 3-chloro-2-butanone, a common laboratory-scale approach involves the direct chlorination of 2-butanone. One documented method utilizes hydrogen chloride and hydrogen peroxide with a copper catalyst, though it suffers from a low yield (12.6%).[2][11] A more efficient synthesis is anticipated with the use of sulfuryl chloride (SO₂Cl₂), a common and effective reagent for the α-chlorination of ketones.
Note: A detailed, high-yield protocol using sulfuryl chloride was not explicitly found in the search results. The following is a generalized, illustrative procedure based on standard organic chemistry principles for α-chlorination of ketones. Researchers should perform small-scale trials to optimize conditions.
Illustrative Protocol (Optimization Required):
-
To a stirred solution of 2-butanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add sulfuryl chloride (1.0-1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product should be purified by fractional distillation.
Purification: Fractional Distillation
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Protocol:
-
Set up a fractional distillation apparatus.
-
Charge the distillation flask with the crude 3-chloro-2-butanone.
-
Heat the flask and collect the fraction boiling at 114-117 °C at atmospheric pressure.[6]
-
For heat-sensitive applications, vacuum distillation can be employed, though specific boiling point/pressure data was not found in the search results.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-chloro-2-butanone stems from its two reactive centers, which can be manipulated to construct a variety of important molecular scaffolds.
Hantzsch Thiazole Synthesis
A cornerstone application of α-halo ketones is the Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring system, a common motif in pharmaceuticals.[1][12][13] The reaction proceeds via an initial Sₙ2 reaction between the thioamide and the α-chloro ketone, followed by an intramolecular cyclization and dehydration.[14]
Workflow for Hantzsch Thiazole Synthesis:
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylthiazole
This protocol is adapted from the general Hantzsch synthesis, specifically for the reaction of 3-chloro-2-butanone with thiourea.[2]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiourea (1.0 eq) in ethanol.
-
To the stirred suspension, add 3-chloro-2-butanone (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure.
-
The resulting crude product is then dissolved in dichloromethane and washed with a saturated solution of sodium carbonate.
-
The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-amino-4,5-dimethylthiazole.[2] Further purification can be achieved by recrystallization or column chromatography.
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[15][16] The mechanism is thought to proceed through a cyclopropanone intermediate.[15][17]
Mechanism of the Favorskii Rearrangement:
Caption: Favorskii Rearrangement Mechanism.
Application Example: Synthesis of 2-Methylpropanoic Acid
Treatment of 3-chloro-2-butanone with a strong base like sodium hydroxide will induce the Favorskii rearrangement to yield 2-methylpropanoic acid.[17]
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. While typically synthesized from α,β-unsaturated ketones and hydrazines, a plausible route from 3-chloro-2-butanone would involve an initial reaction to form an α,β-unsaturated ketone, followed by cyclization with a hydrazine.[18][19][20]
Precursor to Chiral Alcohols
The asymmetric reduction of α-chloro ketones is a valuable method for producing chiral chlorohydrins, which are versatile intermediates in the synthesis of chiral epoxides and amino alcohols. Asymmetric transfer hydrogenation using catalysts like those developed by Noyori is a powerful technique for this transformation.[21]
Safety, Handling, and Storage
As an α-chloro ketone, 3-chloro-2-butanone is a hazardous chemical that requires careful handling.
Hazard Profile
| Hazard | Description | Source(s) |
| Flammability | Flammable liquid and vapor. | |
| Toxicity | Harmful if swallowed. | |
| Irritation | May cause skin, eye, and respiratory tract irritation. | [3] |
Handling and Personal Protective Equipment (PPE)
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[22][23][24]
-
Ground and bond containers when transferring to prevent static discharge.
-
Use spark-proof tools.
Storage
-
Store in a cool, dry, well-ventilated area designated for flammable liquids.[22][23]
-
Keep containers tightly closed.
-
Store away from heat, sparks, open flames, and strong oxidizing agents.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.[25]
-
Do not dispose of down the drain.
Conclusion
3-Chloro-2-butanone is a reagent of significant strategic value in organic synthesis. Its bifunctional nature allows for a diverse range of transformations, making it a key intermediate in the synthesis of valuable compounds, particularly in the pharmaceutical and agrochemical industries. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely harness its synthetic potential to drive innovation in drug discovery and development.
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